molecular formula C14H10BrClO3 B3159543 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid CAS No. 862713-26-6

3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid

Cat. No. B3159543
CAS RN: 862713-26-6
M. Wt: 341.58 g/mol
InChI Key: UXDCDGQGXBIOAT-UHFFFAOYSA-N
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Description

“3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 832738-07-5 . It has a molecular weight of 341.59 . The IUPAC name for this compound is 4-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10BrClO3/c15-11-5-6-13 (12 (16)7-11)19-8-9-1-3-10 (4-2-9)14 (17)18/h1-7H,8H2, (H,17,18) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.59 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structures of bromo–hydroxy–benzoic acid derivatives have been explored. For instance, studies have been done on methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. These compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions, which are significant for understanding molecular interactions and designing functional materials (Suchetan et al., 2016).

Thermodynamic Properties and Group Contribution Method

  • The thermodynamic properties of halogen-substituted benzoic acids, including their vaporization enthalpies, have been examined. A group contribution procedure has been developed for evaluating these properties, which is essential for material science and environmental assessments (Zherikova & Verevkin, 2019).

Synthesis and Characterization

  • Synthesis methods for bromo-hydroxy-methoxy-benzoic acid derivatives have been investigated, which is crucial for developing new chemical compounds with potential applications in various fields, including pharmaceuticals (Zha Hui-fang, 2011).

Environmental Application in Water Treatment

  • Techniques for determining chlorophenoxy acid herbicides in water, which are structurally related to the compound , have been developed. This research is significant for environmental monitoring and pollution control (Catalina et al., 2000).

Antibacterial Properties

  • The antibacterial activity of aryl substituted bromo-benzoic acid derivatives has been evaluated, indicating the potential for these compounds in developing new antimicrobial agents (Prasad et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .

Future Directions

While specific future directions for “3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid” are not available, similar compounds have been used in the preparation of novel anthranilic acids possessing antibacterial activity . This suggests potential applications in the development of new antibacterial agents.

properties

IUPAC Name

3-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCDGQGXBIOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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